2-Amino-1,3-benzothiazole-4-carboxylic acid spectral data (NMR, IR, MS)
2-Amino-1,3-benzothiazole-4-carboxylic acid spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Characterization of 2-Amino-1,3-benzothiazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 2-Amino-1,3-benzothiazole-4-carboxylic acid. This molecule is a significant heterocyclic compound, leveraging the benzothiazole scaffold known for its wide-ranging applications in medicinal chemistry and drug development.[1] Given the importance of unambiguous structural confirmation, this document serves as a reference for researchers and scientists by detailing the theoretical underpinnings, standard experimental protocols, and, most critically, the interpretation of the expected spectral data. By integrating predictive analysis based on established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the characterization of this and similar benzothiazole derivatives.
Molecular Structure and Spectroscopic Implications
The structure of 2-Amino-1,3-benzothiazole-4-carboxylic acid combines three key features: a benzene ring, a fused thiazole ring, and two functional groups—an electron-donating amino group (-NH₂) at the C2 position and an electron-withdrawing carboxylic acid group (-COOH) at the C4 position. This unique electronic arrangement dictates the molecule's chemical environment and, consequently, its spectroscopic signature. The numbering convention used for spectral assignment is presented below.
Figure 1: Structure of 2-Amino-1,3-benzothiazole-4-carboxylic acid with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] For this molecule, a polar aprotic solvent like DMSO-d₆ is ideal, as it can dissolve the compound and allow for the observation of exchangeable protons from the -NH₂ and -COOH groups.[3]
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-1,3-benzothiazole-4-carboxylic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
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¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amine, and carboxylic acid protons. The electron-withdrawing nature of the carboxylic acid and the thiazole sulfur will deshield adjacent protons, shifting them downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 | ~7.4 - 7.6 | Triplet (t) | 1H | Coupled to H-6 and H-7, located between two other aromatic protons. |
| H-6 | ~7.2 - 7.4 | Doublet (d) | 1H | Coupled to H-5. |
| H-7 | ~7.8 - 8.0 | Doublet (d) | 1H | Deshielded by the adjacent electron-withdrawing carboxylic acid group. |
| -NH₂ | ~7.3 (broad) | Singlet (s, broad) | 2H | Exchangeable protons; chemical shift is concentration-dependent. |
| -COOH | >12.0 (broad) | Singlet (s, broad) | 1H | Highly deshielded, exchangeable acidic proton. Its signal may be very broad. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxyl) | ~165 - 170 | Typical range for a carboxylic acid carbonyl carbon. |
| C2 (Amine-bearing) | ~160 - 165 | Significantly deshielded due to attachment to two electronegative nitrogen atoms and its role in the C=N bond. |
| C4 (Acid-bearing) | ~130 - 135 | Aromatic carbon attached to the carboxyl group. |
| C3a, C7a (Bridgehead) | ~125 - 135, ~148-152 | Quaternary carbons at the ring fusion. C7a is adjacent to sulfur, causing deshielding. |
| C5, C6, C7 | ~120 - 130 | Aromatic carbons of the benzene ring, with shifts influenced by their position relative to the substituents. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Spectroscopy
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Method: Use the Attenuated Total Reflectance (ATR) method for a solid sample, which requires minimal preparation. Alternatively, the KBr pellet method can be used.
-
ATR: Place a small amount of the dry, solid sample directly on the ATR crystal and apply pressure to ensure good contact.
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Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum of 2-Amino-1,3-benzothiazole-4-carboxylic acid will be dominated by strong absorptions from the -OH, -NH, and C=O bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[6][7] |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two distinct peaks are expected for the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Stretching of sp² C-H bonds on the aromatic ring.[6] |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Carbonyl stretch, typically at a lower frequency due to conjugation with the aromatic ring.[7] |
| C=N Stretch (Thiazole) | 1620 - 1650 | Medium-Strong | Imine stretch within the thiazole ring system.[8][9] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium (multiple bands) | Characteristic skeletal vibrations of the benzene ring. |
| C-S Stretch | 650 - 750 | Weak-Medium | Carbon-sulfur bond vibration.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to observe the protonated and deprotonated molecular ions, respectively.
-
Tandem MS (MS/MS): To confirm fragmentation, isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.
Analysis of the Mass Spectrum
The molecular formula is C₈H₆N₂O₂S, with a monoisotopic mass of 194.0150 Da.
-
Molecular Ion:
-
In positive ion mode, the base peak will likely be the protonated molecule [M+H]⁺ at m/z 195.0228 .
-
In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 193.0072 should be observed.
-
-
Key Fragmentation Pathways: The most probable fragmentation involves the loss of small, stable neutral molecules from the carboxylic acid group.[11][12]
Figure 2: Proposed primary fragmentation pathway for 2-Amino-1,3-benzothiazole-4-carboxylic acid in positive ion ESI-MS.
Integrated Spectroscopic Validation Workflow
A self-validating system for structural confirmation integrates all three techniques in a logical sequence. Each method provides complementary information that, when combined, leads to an unambiguous structure assignment.
Figure 3: An integrated workflow for the spectroscopic validation of the target compound.
Conclusion
The structural characterization of 2-Amino-1,3-benzothiazole-4-carboxylic acid is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. Mass spectrometry confirms the molecular formula. Infrared spectroscopy provides rapid confirmation of the essential carboxylic acid and primary amine functional groups. Finally, ¹H and ¹³C NMR spectroscopy delivers the precise atomic connectivity and chemical environment, allowing for the unambiguous assignment of the complete molecular structure. This guide provides the expected spectral data and interpretive logic required for researchers to confidently validate the synthesis and purity of this valuable heterocyclic compound.
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A. A. Fadda, et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. [Link]
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ResearchGate. (2018). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. [Link]
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M. Antonini, et al. (2017). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]
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ResearchGate. (2016). Theoretical FT-IR spectrum of benzothiazole. [Link]
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